Sulindac Sulfone Acyl-beta-D-Glucuronide

Pharmacokinetics Drug Metabolism Renal Excretion

This stable phase II acyl glucuronide (>21 h half-life) is the predominant circulating sulindac metabolite, essential for accurate bioanalytical quantification (HPLC-UV LOD 0.1 µg/mL) after β-glucuronidase hydrolysis. Unlike unconjugated sulindac sulfone (t½ ~1.8 h), it ensures robust sample stability and eliminates analytical interference from structurally distinct glucuronides. Critical for UGT1A1 pharmacogenetic studies and hepatic transporter (NTCP/OATP) inhibition assays. Procure the authentic reference standard for regulatory-compliant PK and DDI studies.

Molecular Formula C26H25FO10S
Molecular Weight 548.5 g/mol
Cat. No. B12321433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfone Acyl-beta-D-Glucuronide
Molecular FormulaC26H25FO10S
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C26H25FO10S/c1-12-17(9-13-3-6-15(7-4-13)38(2,34)35)16-8-5-14(27)10-19(16)18(12)11-20(28)36-26-23(31)21(29)22(30)24(37-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9+
InChIKeyPOIVPBPDRVZPSG-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfone Acyl-beta-D-Glucuronide: A Phase II Metabolite Reference Standard for Pharmacokinetic and Drug-Drug Interaction Studies


Sulindac Sulfone Acyl-beta-D-Glucuronide (CAS 60018-37-3) is a phase II acyl glucuronide conjugate of the inactive sulindac sulfone metabolite, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. As the predominant circulating and urinary metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, this compound is a critical analytical reference standard for quantifying drug exposure, assessing metabolic clearance pathways, and investigating transporter-mediated drug-drug interactions [2]. Its well-defined molecular structure (C26H25FO10S, MW 548.5 g/mol) and characteristic stability properties enable precise quantification in biological matrices, making it indispensable for preclinical and clinical pharmacokinetic studies [3].

Why Sulindac Sulfone Acyl-beta-D-Glucuronide Cannot Be Replaced by Unconjugated Sulindac Sulfone or Other Acyl Glucuronides


Generic substitution with unconjugated sulindac sulfone or alternative acyl glucuronides is not scientifically valid due to profound differences in pharmacokinetic behavior, metabolic stability, and analytical detectability. Unconjugated sulindac sulfone exhibits a significantly shorter plasma half-life (approximately 1.8 hours) compared to its glucuronidated counterpart, leading to rapid renal clearance and poor systemic exposure [1]. Furthermore, acyl glucuronides vary widely in their intrinsic chemical reactivity and degradation half-lives (ranging from minutes to >20 hours), which directly impacts sample handling requirements, analytical method reliability, and toxicological interpretation [2][3]. Using a structurally distinct glucuronide (e.g., sulindac sulfide glucuronide) would introduce analytical interference due to differing molecular weights, chromatographic retention times, and mass spectrometric fragmentation patterns, compromising quantification accuracy [4].

Quantitative Evidence for Selecting Sulindac Sulfone Acyl-beta-D-Glucuronide: Head-to-Head Comparisons with Unconjugated Metabolites and In-Class Analogs


Plasma Half-Life Extension: Sulindac Sulfone Glucuronide vs. Unconjugated Sulindac Sulfone

Conjugation of sulindac sulfone with glucuronic acid significantly prolongs its systemic residence time. While unconjugated sulindac sulfone exhibits a plasma half-life of approximately 1.8 hours, the acyl glucuronide metabolite demonstrates an extended half-life of 5.3 hours, representing a 3.9-fold increase [1]. This glucuronidation-mediated protection against rapid renal excretion is a key determinant of the compound's pharmacokinetic profile and its utility as a biomarker of metabolic clearance.

Pharmacokinetics Drug Metabolism Renal Excretion

Analytical Detection Sensitivity: Limits of Detection for Sulindac Metabolites in Biological Matrices

A validated reversed-phase HPLC-UV method enables simultaneous quantification of sulindac, sulindac sulfone, and sulindac sulfide in plasma and urine following enzymatic hydrolysis of glucuronide conjugates. The limits of detection (LOD) for all compounds, including sulindac sulfone glucuronide (after deconjugation), are 0.1 µg/mL in plasma and 0.2 µg/mL in urine [1][2]. This method achieves chromatographic resolution free from endogenous interference, providing a reliable analytical framework for pharmacokinetic studies.

Bioanalysis HPLC-UV Method Validation

Hepatic Transporter Inhibition Potency: Sulindac Sulfone vs. Sulindac Sulfide in Human Hepatocytes

In suspended human hepatocytes, sulindac sulfone (the unconjugated precursor to sulindac sulfone glucuronide) inhibits Na+-dependent taurocholate (TC) initial uptake with an IC50 of 42.2 µM, whereas the active sulfide metabolite exhibits markedly higher potency (IC50 3.1 µM) [1]. This 13.6-fold difference in inhibitory potency against hepatic uptake transporters underscores the distinct pharmacological and toxicological profiles of the metabolites, with the sulfone pathway (and its glucuronide conjugate) posing a lower risk of transporter-mediated drug-drug interactions.

Drug-Drug Interactions Hepatobiliary Transport OATP Inhibition

Glucuronidation Pathway Selectivity: UGT1A1 and UGT1A3 as Primary Catalysts for Sulindac Sulfone

Sulindac sulfone is a substrate for UGT1A1 and UGT1A3, with in vitro data demonstrating that UGT1A1 protein results in increased glucuronidation of sulindac sulfone, and that sulindac sulfone exposure induces UGT1A1 mRNA expression [1][2]. In contrast, UGT1A3 is not the principal hepatic catalyst for the glucuronidation of other NSAIDs like indomethacin or naproxen in pooled human liver microsomes [3]. This pathway selectivity implies that genetic polymorphisms in UGT1A1 (e.g., UGT1A1*28) may differentially affect the clearance and systemic exposure of sulindac sulfone glucuronide compared to other acyl glucuronide-forming drugs.

Phase II Metabolism UGT Enzymes Pharmacogenomics

Molecular Weight and Structural Differentiation: Sulindac Sulfone Glucuronide vs. Sulindac Sulfide Glucuronide

Sulindac Sulfone Acyl-beta-D-Glucuronide (C26H25FO10S, MW 548.5 g/mol) differs structurally from Sulindac Sulfide Acyl-beta-D-Glucuronide by the oxidation state of the sulfur atom (sulfone, +4 vs. sulfide, -2), resulting in a distinct molecular weight (548.5 vs. ~532.5 g/mol) and unique mass spectrometric fragmentation patterns [1][2]. This 16-Da mass difference is analytically significant for LC-MS/MS assays, enabling unambiguous differentiation and quantification of the two glucuronide conjugates in biological samples without chromatographic co-elution interference.

Mass Spectrometry Metabolite Identification Structural Isomers

Intrinsic Chemical Stability: Sulindac Sulfone Glucuronide Exhibits Extended Degradation Half-Life Relative to Reactive Acyl Glucuronides

Acyl glucuronides vary widely in their intrinsic chemical reactivity; for example, isoxepac glucuronide degrades with a half-life of 15-30 minutes in protein-free buffer at pH 7.4 and 37°C, whereas tolmetin glucuronide degrades more rapidly [1][2]. While a directly measured half-life for sulindac sulfone glucuronide in peer-reviewed literature is lacking, vendor technical data indicate that it demonstrates resistance to intramolecular acyl migration, with degradation half-life values exceeding 21 hours under physiological conditions [3]. This stability classifies it among the more stable acyl glucuronides, reducing the risk of ex vivo degradation and protein adduct formation during sample processing.

Acyl Migration Stability Sample Handling

Optimal Application Scenarios for Sulindac Sulfone Acyl-beta-D-Glucuronide in Pharmacokinetic, Drug Interaction, and Bioanalytical Research


Quantitative Bioanalysis of Sulindac Metabolites in Plasma and Urine Using Validated HPLC-UV Methods

Sulindac Sulfone Acyl-beta-D-Glucuronide serves as a critical reference standard for developing and validating bioanalytical methods to quantify total sulindac sulfone exposure in clinical pharmacokinetic studies. Following enzymatic hydrolysis with β-glucuronidase, the liberated sulindac sulfone can be accurately measured using reversed-phase HPLC-UV with limits of detection of 0.1 µg/mL in plasma and 0.2 µg/mL in urine [1]. This approach enables precise assessment of the extent of glucuronidation and renal excretion, key parameters for evaluating drug clearance and potential accumulation in patients with renal impairment [2].

Investigation of Hepatic Transporter-Mediated Drug-Drug Interactions (DDIs)

Researchers investigating sulindac-associated hepatotoxicity or DDIs can use sulindac sulfone (and by extension its glucuronide conjugate) as a tool compound to assess inhibition of hepatic uptake transporters such as NTCP and OATPs. Comparative IC50 data (sulindac sulfone IC50 42.2 µM for taurocholate uptake in human hepatocytes) provide a benchmark for evaluating the relative risk of transporter inhibition [1]. The glucuronide conjugate may be employed as a reference to confirm the absence of additional inhibitory activity contributed by the glucuronic acid moiety, thereby isolating the aglycone's intrinsic transporter effects [2].

Pharmacogenomic Studies of UGT1A1 Polymorphism Effects on Sulindac Disposition

Given that sulindac sulfone is a substrate for UGT1A1 [1], the glucuronide conjugate is essential for studying the impact of UGT1A1 genetic variants (e.g., UGT1A1*28) on sulindac metabolism and clearance. Quantification of sulindac sulfone glucuronide in plasma and urine from genotyped subjects enables correlation of UGT1A1 activity with systemic exposure, informing personalized dosing strategies and identifying patients at risk of altered drug response or toxicity [2].

Stability Assessment and Method Development for Acyl Glucuronide Analysis

Sulindac Sulfone Acyl-beta-D-Glucuronide, with its reported degradation half-life exceeding 21 hours [1], serves as a stable representative acyl glucuronide for developing and validating sample handling protocols. It can be used to optimize conditions (e.g., pH, temperature, anticoagulants) that minimize ex vivo acyl migration and hydrolysis, thereby ensuring the integrity of acyl glucuronide measurements in preclinical and clinical studies [2]. This stability reduces the need for immediate acidification or rapid freezing, simplifying logistics for multi-site trials.

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